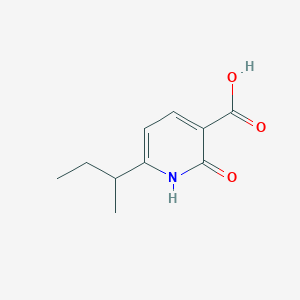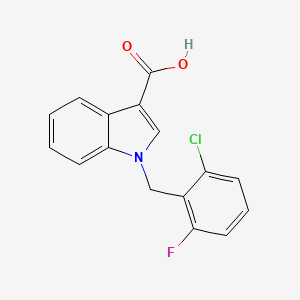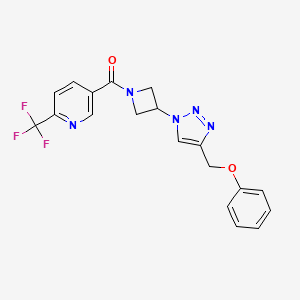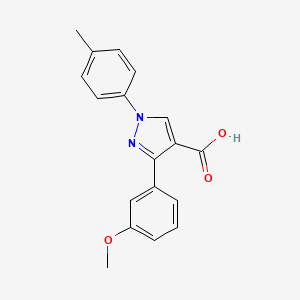![molecular formula C17H12F3N3OS2 B2507969 2-[(3-苯基-1,2,4-噻二唑-5-基)硫代]-N-[3-(三氟甲基)苯基]乙酰胺 CAS No. 864856-20-2](/img/structure/B2507969.png)
2-[(3-苯基-1,2,4-噻二唑-5-基)硫代]-N-[3-(三氟甲基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H12F3N3OS2 and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗中的谷氨酰胺酶抑制
谷氨酰胺酶抑制剂,如与本化合物具有结构相似性的 BPTES 类似物,因其对癌症的治疗潜力而受到探索。这些化合物抑制肾型谷氨酰胺酶 (GLS),影响人类淋巴瘤 B 细胞等癌细胞的生长。一些类似物表现出与 BPTES 相似的效力,但溶解度和药理学特征有所提高,表明它们在癌症治疗策略中的用途 (Shukla 等,2012)。
抗菌应用
涉及噻二唑基和相关结构的新型衍生物已被合成并评估了其对各种细菌和真菌菌株的抗菌活性。这些化合物具有硫代乙酰胺成分,在抑制金黄色葡萄球菌、大肠杆菌和白色念珠菌等病原体的生长方面显示出有希望的结果,突出了它们作为抗菌剂的潜力 (Baviskar 等,2013)。
结构和合成化学
含有噻二唑基硫代乙酰胺部分的化合物的结构阐明和合成极大地促进了具有潜在生物活性的新化学实体的开发。研究详细介绍了合成过程、结构表征以及对其在分子水平上的相互作用的探索,提供了对其化学行为和在药物化学中的潜在应用的见解 (Boechat 等,2011)。
杂化分子合成用于抗癌特性
结合噻二唑和乙酰胺结构的杂化分子的研究旨在开发新型抗癌剂。这些努力包括设计和合成融合不同药效团元素以增强抗癌活性的化合物,展示了这些化学框架在药物开发中的多功能性和潜力 (Yushyn 等,2022)。
作用机制
Target of Action
They have been reported to show high affinity to multiple receptors .
Mode of Action
Thiadiazole derivatives have been reported to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Thiadiazole derivatives have been found to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiadiazole derivatives have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
生化分析
Biochemical Properties
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular environment .
Molecular Mechanism
At the molecular level, 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it a valuable tool for in vitro and in vivo experiments . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is crucial to maximize its therapeutic potential while minimizing side effects .
属性
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-25-16-22-15(23-26-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIHVWZBTVMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)



![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2507900.png)


![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
![2-cyclopropyl-1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2507908.png)

